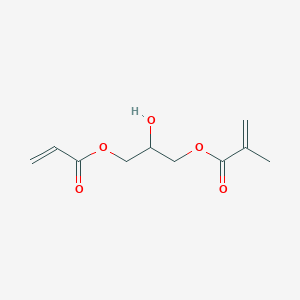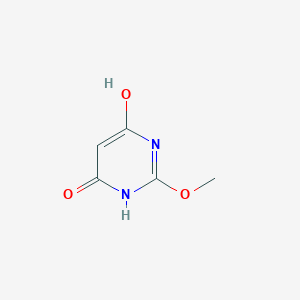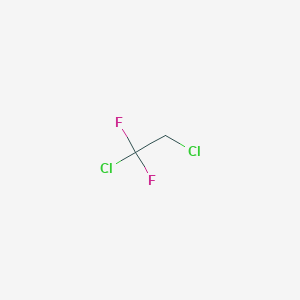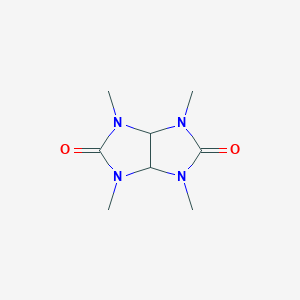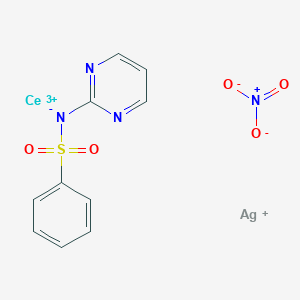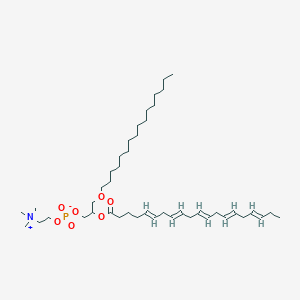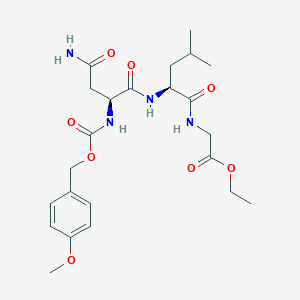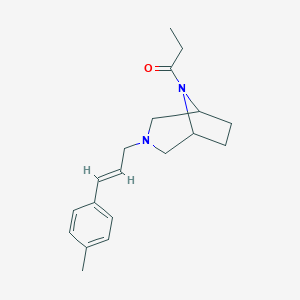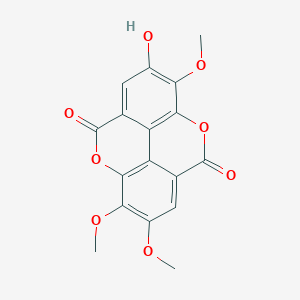
Combretum caffrum
説明
Combretum caffrum, commonly known as Cape bushwillow, is a species of tree native to South Africa. It is endemic to the Cape Provinces . In C. caffrum, combretastatins A-1, A-4, and B-1 can be found .
Synthesis Analysis
Bioassay guided purification of the extracts of Combretum caffrum led to the discovery of six series of combretastatins A–D with cytotoxic activities . Of these, cis-stilbenes combretastatins A-4 and A-1 were the most potent . A series of novel CA-4 derivatives, which contained a 3’-O-substituted carbonic ether moiety, were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
Combretastatins have matching molecular structures with colchicine, as both contain a trimethoxyphenyl ring . The most promising antimitotic combretastatin is the A-4 type .Chemical Reactions Analysis
These antimitotic agents inhibited tubulin polymerization by reversibly binding to the colchicine binding sites . They inhibited tumor growth by a novel antivascular and antineogenesis mechanism in which they stopped blood flows to the blood vessels causing necrosis .Physical And Chemical Properties Analysis
The extracts had substantial amounts of ash, moisture, protein, and energy . The leaves and ashes of C. adenogonium and C. apiculatum could provide a good source of calcium in the diet .科学的研究の応用
Alzheimer’s Disease Treatment
The compound has been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key enzymes involved in Alzheimer’s disease . The inhibition of these enzymes can help to regulate cognitive functions, especially learning and memory .
Antioxidant Properties
“2,3,8-Tri-O-methylellagic acid” has been reported to have strong antioxidant properties . It can scavenge free radicals and protect cells from oxidative damage .
Anti-Diabetic Properties
The compound has been found to have anti-diabetic properties in mice models treated with Alloxan . This suggests potential therapeutic applications in the treatment of diabetes.
Anti-Bacterial Activity
“3,3’,4-Tri-O-methylellagic acid” has been reported to possess anti-bacterial activity against several bacterial strains including Klebsiella pneumoniae, Enterobacter aerogenes, and Staphylococcus aureus .
Anti-Cancer Properties
“3,4,3’-Tri-O-methylellagic acid” has been reported to have cytotoxic activities against a wide variety of cancer cell lines . It has been suggested as a potential drug for cancer treatment, particularly for cervical and breast cancers .
Treatment of Diarrhea or Dysentery
The compound has been reported to exterminate the main causative agent of diarrhea or dysentery at a concentration as low as 70 mg/ml .
Potential Applications in Combretum Caffrum
The extracts of Combretum caffrum have led to the discovery of six series of combretastatins A–D with cytotoxic activities against a wide variety of cancer cell lines . This suggests potential applications of “2,3,8-Tri-O-methylellagic acid” in the development of new anticancer drugs.
将来の方向性
Given the wide array of proposed medicinal benefits associated with the presence of phytocompounds identified within C. caffrum, this species should be considered for its medicinal importance . The isolation and extraction of these beneficial compounds open further avenues for their use in the pharmaceutical industry .
特性
IUPAC Name |
6-hydroxy-7,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQIOGTMDLLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167224 | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,8-Tri-O-methylellagic acid | |
CAS RN |
1617-49-8 | |
| Record name | 3,3′,4-Tri-O-methylellagic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Combretum caffrum | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7,8-Tri-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,8-TRI-O-METHYLELLAGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3NBF2EA6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of combretastatin A-4?
A1: Combretastatin A-4 exerts its antitumor effects primarily by binding to tubulin, a protein crucial for the formation of microtubules. [, , , , , ]
Q2: How does combretastatin A-4 affect microtubules?
A2: Unlike taxanes that stabilize microtubules, combretastatin A-4 acts as a tubulin polymerization inhibitor, disrupting the assembly of microtubules. This disruption leads to mitotic arrest and ultimately, cell death. [, , , , , ]
Q3: Does combretastatin A-4 bind to tubulin reversibly or irreversibly?
A4: While combretastatin A-4 binds tightly to tubulin, forming a near-stoichiometric complex, the binding is reversible. This is evident from its rapid dissociation from tubulin in the presence of high concentrations of colchicine. []
Q4: Besides its effects on microtubules, does combretastatin A-4 have other antitumor mechanisms?
A5: Yes, combretastatin A-4 also exhibits anti-vascular effects by targeting the blood vessels that supply tumors. This vascular disruption leads to decreased blood flow and subsequent tumor necrosis. [, ]
Q5: How does combretastatin A-4 affect tumor vasculature?
A6: Combretastatin A-4 primarily targets the endothelial cells lining tumor blood vessels, disrupting their cytoskeleton and causing morphological changes that lead to vascular shutdown. [, ]
Q6: What is the molecular formula and weight of combretastatin A-4?
A7: Combretastatin A-4 (C18H20O5) has a molecular weight of 316.35 g/mol. [, ]
Q7: What spectroscopic techniques are used to characterize combretastatin A-4 and its derivatives?
A8: Researchers commonly employ NMR (1H and 13C), mass spectrometry, FT-IR, and NIR-FT Raman spectroscopy for structural characterization. [, , ]
Q8: What is the significance of the cis configuration in combretastatin A-4?
A9: The cis configuration of the double bond linking the two aromatic rings in combretastatin A-4 is crucial for its biological activity. The trans isomer shows significantly reduced potency. [, , , , , ]
Q9: What is the role of the hydroxyl and methoxy groups in combretastatin A-4's activity?
A10: The hydroxyl group at the 3' position, while not essential, contributes to the compound's activity. The methoxy groups, particularly those at the 4 and 5 positions of the A ring and the 4' position of the B ring, are crucial for its antitumor activity. [, ]
Q10: Can the double bond in combretastatin A-4 be modified without losing activity?
A11: While reducing the double bond decreases activity, replacing it with a carbonyl group, as seen in phenstatin, retains potency. This suggests that maintaining the relative orientation of the two aromatic rings is crucial. [, ]
Q11: What is the major stability issue associated with combretastatin A-4?
A12: Combretastatin A-4 is prone to isomerization from the active cis form to the inactive trans form under the influence of heat, light, or protic solvents. [, , ]
Q12: How is the isomerization issue addressed in combretastatin A-4 formulations?
A13: Developing more stable analogs, such as combretastatin A-4 phosphate (CA-4P), a water-soluble prodrug, helps overcome this limitation. CA-4P is converted to the active CA-4 in vivo by endogenous phosphatases. [, , , , ]
Q13: What other strategies are being explored to improve combretastatin A-4's stability and bioavailability?
A14: Researchers are investigating the incorporation of combretastatin A-4 into drug delivery systems, such as nanoparticles, to enhance its stability, solubility, and targeted delivery. []
Q14: What types of cancer cells have shown sensitivity to combretastatin A-4 in vitro?
A15: Combretastatin A-4 has demonstrated potent antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, breast cancer, and colon cancer. [, , , , ]
Q15: Has combretastatin A-4 shown efficacy against multidrug-resistant cancer cells?
A16: Yes, combretastatin A-4 has shown promising activity against multidrug-resistant (MDR) cancer cell lines, suggesting potential for overcoming drug resistance. [, , ]
Q16: What animal models are used to study combretastatin A-4's antitumor activity?
A17: Murine models of various cancers, including colon adenocarcinoma and human tumor xenografts, are used to evaluate combretastatin A-4's in vivo efficacy and its effects on tumor vasculature. [, ]
Q17: Are there any clinical trials investigating combretastatin A-4 phosphate (CA-4P)?
A18: Yes, CA-4P has entered clinical trials for various cancers, including anaplastic thyroid cancer, non-small cell lung cancer, and ovarian cancer. [, ]
Q18: Have any resistance mechanisms to combretastatin A-4 been identified?
A19: While research is ongoing, the development of resistance to combretastatin A-4 is a concern. One potential mechanism involves alterations in tubulin itself, affecting drug binding. []
Q19: What are the potential side effects of combretastatin A-4?
A20: As with many anti-cancer agents, combretastatin A-4 may cause side effects, and research is ongoing to assess its safety profile and long-term effects. []
Q20: How is computational chemistry aiding in combretastatin A-4 research?
A21: Molecular modeling techniques, including docking studies, help visualize combretastatin A-4's interaction with tubulin and guide the design of novel analogs with improved properties. [, ]
Q21: Are there any quantitative structure-activity relationship (QSAR) models for combretastatin A-4 analogs?
A22: Yes, QSAR models are being developed to correlate the structural features of combretastatin A-4 analogs with their biological activities, facilitating the design of more potent and selective inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



